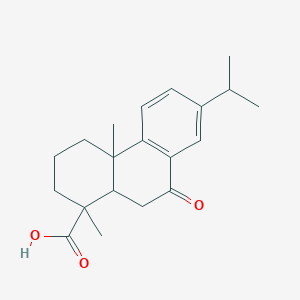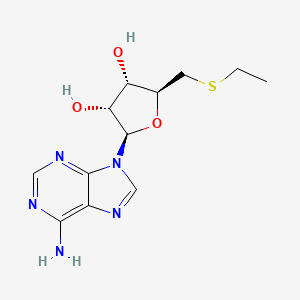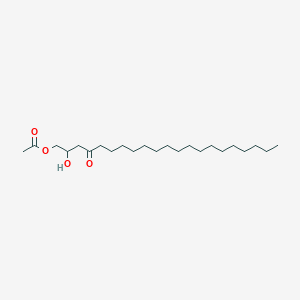
Tetrahydropersin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropersin belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, tetrahydropersin is considered to be a fatty alcohol lipid molecule. Tetrahydropersin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tetrahydropersin has been primarily detected in urine. Within the cell, tetrahydropersin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tetrahydropersin can be found in fruits. This makes tetrahydropersin a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Human Cytochrome P450 Enzymes : Tetrahydropalmatine demonstrates mechanism-based inhibition of cytochrome P450 enzymes CYP1A2 and CYP2D6, important for drug metabolism. This suggests potential herb-drug interactions that should be considered in clinical therapy (Zhao et al., 2015).
Pharmacokinetic Interactions in Beagle Dogs : Studies on beagle dogs indicate that Tetrahydropalmatine has minimal impact on the pharmacokinetics and metabolism of certain drugs, but significantly influences CYP3A4 substrates (Zhao et al., 2016).
Effects on Gene Expression in PTSD Models : Research using a rodent model of post-traumatic stress disorder (PTSD) shows that Tetrahydropalmatine impacts gene expression in the amygdala and hippocampus, affecting neurotransmitter systems like dopamine and serotonin (Ceremuga et al., 2013).
Therapeutic Effects on Disseminated Intravascular Coagulation : In a study, Tetrahydropalmatine exhibited therapeutic effects on lipopolysaccharide-induced disseminated intravascular coagulation in mice, suggesting its potential as an adjunct treatment for such conditions (Zhi et al., 2019).
Potential in Treating Substance Use Disorders : Tetrahydroprotoberberines, a class to which Tetrahydropalmatine belongs, are being evaluated for their potential in treating substance use disorders due to their complex pharmacological profiles (Nesbit & Phillips, 2020).
Vascular Relaxation Effects : Tetrahydropalmatine induces both endothelial-dependent and independent vascular relaxation in rat aorta, implicating its potential utility in treating vascular dysfunction related diseases like hypertension (Zhou et al., 2019).
Eigenschaften
CAS-Nummer |
163955-67-7 |
|---|---|
Produktname |
Tetrahydropersin |
Molekularformel |
C23H44O4 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(2-hydroxy-4-oxohenicosyl) acetate |
InChI |
InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h23,26H,3-20H2,1-2H3 |
InChI-Schlüssel |
ZLVJJMWEIHRVLD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |
melting_point |
65.5-66°C |
Physikalische Beschreibung |
Solid |
Synonyme |
tetrahydropersin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



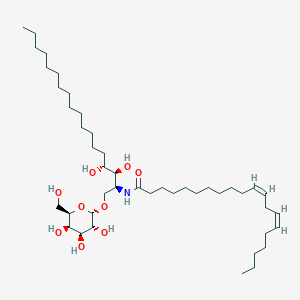
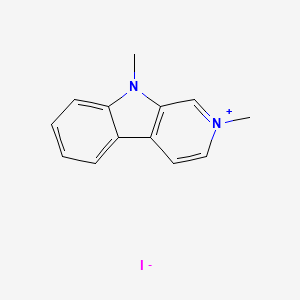
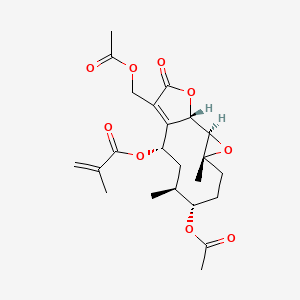

![5-(methylamino)-2-[[(2S,3R,5R,6S,8S,9S)-3,5,9-trimethyl-2-[(2R)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1254465.png)
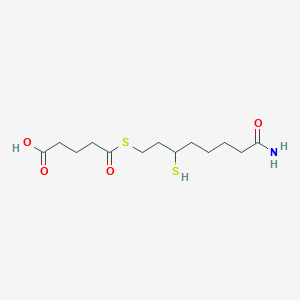
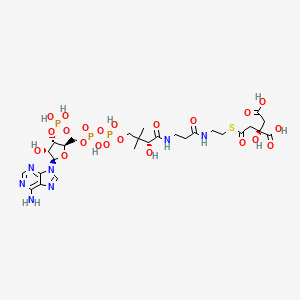

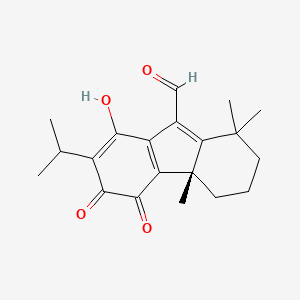
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)
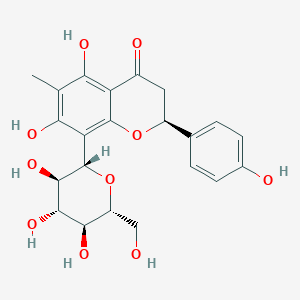
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
